molecular formula C12H12BrN3 B8571029 2(1H)-Pyrimidinimine, 1-[2-(2-bromophenyl)ethyl]- CAS No. 58061-90-8

2(1H)-Pyrimidinimine, 1-[2-(2-bromophenyl)ethyl]-

Cat. No. B8571029
M. Wt: 278.15 g/mol
InChI Key: QUVOJHPTHMRJQF-UHFFFAOYSA-N
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Patent
US03957787

Procedure details

To a solution of 3.3 g of sodium methoxide in 120 ml of anhydrous methanol is added 10.8 g of 2-amino-1-(o-bromophenethyl)pyrimidinium bromide, prepared as described in example 1 (G). The solution is stirred under nitrogen for 2 hours and then heated under reflux for 5 hours. The solvent is removed in vacuo and the residue is treated with 200 ml of anhydrous ether. The ether solution is washed, dried, and concentrated in vacuo to give about 6.8 g of yellow solid. This is recrystallized from hexane to give the name product, mp about 97°-98°.
Name
sodium methoxide
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
2-amino-1-(o-bromophenethyl)pyrimidinium bromide
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
example 1 ( G )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[Br-].[NH2:5][C:6]1[N:11]=[CH:10][CH:9]=[CH:8][N+:7]=1[CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[Br:20]>CO>[NH:5]=[C:6]1[N:11]=[CH:10][CH:9]=[CH:8][N:7]1[CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[Br:20] |f:0.1,2.3|

Inputs

Step One
Name
sodium methoxide
Quantity
3.3 g
Type
reactant
Smiles
C[O-].[Na+]
Name
2-amino-1-(o-bromophenethyl)pyrimidinium bromide
Quantity
10.8 g
Type
reactant
Smiles
[Br-].NC1=[N+](C=CC=N1)CCC1=C(C=CC=C1)Br
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
example 1 ( G )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred under nitrogen for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
ADDITION
Type
ADDITION
Details
the residue is treated with 200 ml of anhydrous ether
WASH
Type
WASH
Details
The ether solution is washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N=C1N(C=CC=N1)CCC1=C(C=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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